(Z)-N-(1-(2-(benzylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)nicotinamide
Description
This compound features a (Z)-configured isoindole core substituted with a benzylamino-cyano-oxoethylidene group at the 1-position and a nicotinamide moiety at the 3-position. The (Z)-stereochemistry and isoindole framework may influence its conformational stability and binding interactions .
Properties
IUPAC Name |
N-[(3Z)-3-[2-(benzylamino)-1-cyano-2-oxoethylidene]isoindol-1-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N5O2/c25-13-20(24(31)27-14-16-7-2-1-3-8-16)21-18-10-4-5-11-19(18)22(28-21)29-23(30)17-9-6-12-26-15-17/h1-12,15H,14H2,(H,27,31)(H,28,29,30)/b21-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTDAUUZJFGTBG-MRCUWXFGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=C2C3=CC=CC=C3C(=N2)NC(=O)C4=CN=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C\2/C3=CC=CC=C3C(=N2)NC(=O)C4=CN=CC=C4)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(1-(2-(benzylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)nicotinamide typically involves multi-step organic reactionsThe final step involves the coupling of the nicotinamide moiety under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(1-(2-(benzylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(1-(2-(benzylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)nicotinamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor studies .
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of (Z)-N-(1-(2-(benzylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)nicotinamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. This interaction can trigger various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Isoindole Backbones
Compound A: N-[(3Z)-3-[1-cyano-2-(3-methoxypropylamino)-2-oxoethylidene]isoindol-1-yl]-4-methylbenzamide (ZINC2438518)
- Key Differences: Amino Substituent: Benzylamino (target) vs. 3-methoxypropylamino (Compound A). Aromatic Group: Nicotinamide (target) vs. 4-methylbenzamide (Compound A).
- Implications: The benzylamino group in the target compound increases lipophilicity (predicted logP ~3.5 vs. The nicotinamide moiety may engage in hydrogen bonding via its pyridine nitrogen, unlike the 4-methylbenzamide in Compound A, which lacks such polar interactions .
Compound B : (Z)-2-((1-Benzyl-1H-indol-3-yl)methylene)quinuclidin-3-one
- Key Differences: Core Structure: Isoindole (target) vs. indole (Compound B). Functional Groups: Cyano-oxoethylidene and nicotinamide (target) vs. quinuclidinone (Compound B).
- Implications: The isoindole core in the target compound provides a planar aromatic system for π-stacking, whereas the indole-quinuclidinone hybrid in Compound B may favor rigid, three-dimensional binding .
Compounds with Nicotinamide Derivatives
Compound C : Nicotinamide (Vitamin B3)
- Comparison :
- The target compound’s nicotinamide group retains the pyridine-3-carboxamide motif of Vitamin B3 but is integrated into a larger, more lipophilic scaffold.
- This modification could enhance target specificity (e.g., for NAD+-dependent enzymes) while reducing metabolic instability compared to unmodified nicotinamide .
Table 1: Comparative Analysis of Key Properties
| Property | Target Compound | Compound A (ZINC2438518) | Compound B (Quinuclidinone) |
|---|---|---|---|
| Molecular Weight | ~432.45 g/mol | ~434.47 g/mol | ~324.40 g/mol |
| logP (Predicted) | 3.5 | 2.8 | 2.9 |
| Hydrogen Bond Acceptors | 6 | 5 | 3 |
| Hydrogen Bond Donors | 2 | 2 | 1 |
| Key Pharmacophore | Nicotinamide, cyano | 4-Methylbenzamide, cyano | Quinuclidinone, benzyl |
Biological Activity
(Z)-N-(1-(2-(benzylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)nicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C26H20N4O3 |
| Molecular Weight | 436.5 g/mol |
| CAS Number | 900296-14-2 |
Antitumor Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance, research on similar derivatives revealed IC50 values against various cancer cell lines:
- A549 (lung cancer) : IC50 = 2.12 ± 0.21 µM
- HCC827 (lung cancer) : IC50 = 5.13 ± 0.97 µM
- NCI-H358 (lung cancer) : IC50 = 0.85 ± 0.05 µM
These values suggest a potent ability to inhibit cell proliferation in vitro, indicating potential as a therapeutic agent against lung cancer .
The proposed mechanism of action for similar compounds involves interaction with DNA, particularly through binding within the minor groove, which can lead to disruption of cellular processes critical for tumor growth . This binding is often enhanced by specific structural modifications, such as the introduction of cyano or amidine groups.
Antimicrobial Activity
In addition to antitumor effects, related compounds have also shown antimicrobial activity. Studies have demonstrated that certain derivatives possess significant antibacterial properties, suggesting a dual role in both cancer treatment and infection control . The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies and Research Findings
-
Case Study on Antitumor Efficacy :
- A study evaluated the efficacy of a series of benzylamino derivatives on human lung cancer cell lines using both 2D and 3D culture systems. The results indicated that compounds similar to this compound showed higher cytotoxicity in 2D assays compared to 3D models, highlighting the importance of considering cellular context in drug testing .
-
Research on Structure-Activity Relationship :
- Investigations into the structure-activity relationship (SAR) of related compounds revealed that substitutions at specific positions significantly affect their biological activity. For example, adding hydroxyl groups at certain positions enhanced tyrosinase inhibitory activity, which could be relevant for developing skin-related therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
